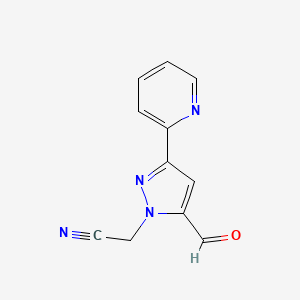
2-(5-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
The compound “2-(5-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a nitrogen-containing heterocycle . Nitrogen-containing heterocycles are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often utilize a radical approach . For instance, catalytic protodeboronation of alkyl boronic esters is a known reaction .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
Compounds structurally related to "2-(5-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile" have been synthesized and evaluated for their antioxidant activities. For instance, the synthesis of polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety from a key intermediate related to the target compound resulted in compounds with antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).
Heterocyclic Synthesis and Biological Activities
The versatility of pyrazole derivatives, akin to the mentioned compound, in heterocyclic synthesis has been demonstrated, with these derivatives being precursors for a variety of new compounds with potential biological activities. For example, the preparation of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives through condensation reactions has been reported (Harb, Abbas, & Mostafa, 2005). Moreover, some of these compounds have shown antimicrobial and antitumor activities, highlighting their significance in medicinal chemistry research (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Electrocatalytic Applications
Related pyrazole and pyridine complexes have been explored for their electrocatalytic activities, particularly in the reduction of carbon dioxide. This demonstrates the potential of such compounds in environmental chemistry and catalysis research (Hossain, Nagaoka, & Ogura, 1996).
Polyheterocyclic Synthesis
The use of related compounds in the synthesis of polyheterocyclic structures further illustrates the chemical versatility and potential application of these compounds in the development of new materials or biologically active molecules (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-(5-formyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-4-6-15-9(8-16)7-11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNORBCAQBSIMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



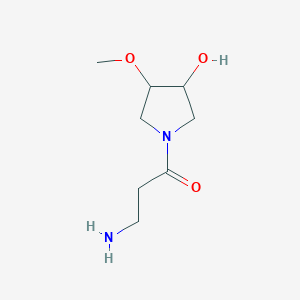
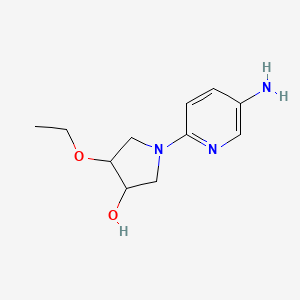

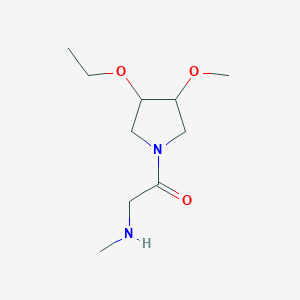
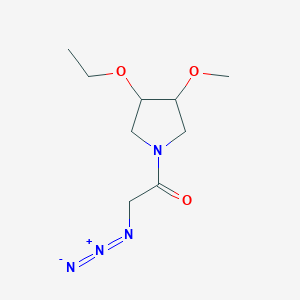
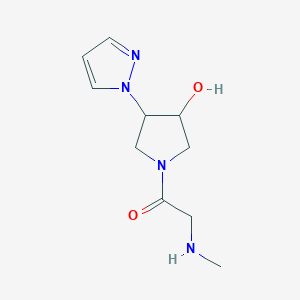
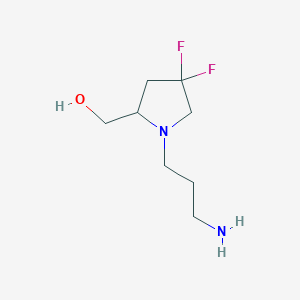
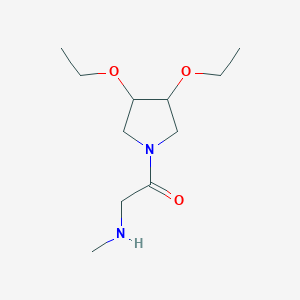
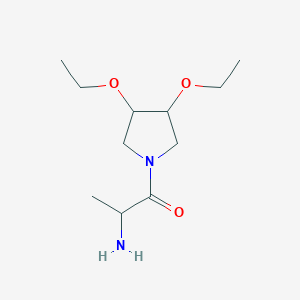
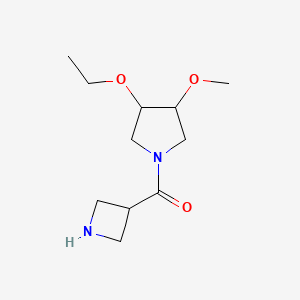
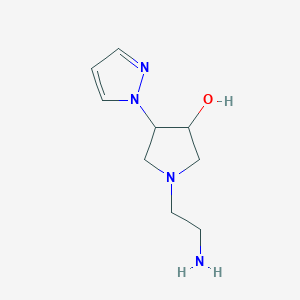


![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1491980.png)